2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
Description
The compound "2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide" is a heterocyclic molecule featuring a benzo[c][1,2,5]thiadiazole-2,2-dioxide core fused with a piperidine ring and an acetamide linker to a 5-methylisoxazole moiety. Its synthesis likely follows multi-step protocols involving coupling reactions, cyclization, and purification via spectroscopic validation (e.g., NMR, IR) akin to methods described for analogous compounds .
Properties
IUPAC Name |
2-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4S/c1-13-11-17(20-27-13)19-18(24)12-22-9-7-14(8-10-22)23-16-6-4-3-5-15(16)21(2)28(23,25)26/h3-6,11,14H,7-10,12H2,1-2H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVFRSSRJYRHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure that includes a piperidine ring and both isoxazole and thiadiazole moieties. The synthesis typically involves multi-step reactions starting from thiosemicarbazide derivatives, which are cyclized to form the thiadiazole core. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to our compound have shown effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MIC) often in the low µg/mL range .
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Compound A | Antibacterial | 10 |
| Compound B | Antifungal | 15 |
| Target Compound | Antimicrobial | TBD |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. The target compound has been evaluated against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). Results showed that it induces apoptosis in cancer cells by increasing the Bax/Bcl-2 ratio and activating caspases involved in the apoptotic pathway .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis induction |
| HepG2 | 4.8 | Cell cycle arrest |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory activity. Studies have demonstrated that it can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways. This inhibition is comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
- Anticancer Study : A study involving a series of thiadiazole derivatives showed that those with a piperidine substituent had enhanced cytotoxicity against various cancer cell lines compared to controls. The mechanism was linked to mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production .
- Antimicrobial Evaluation : In a comparative study against standard antibiotics, a related thiadiazole derivative exhibited superior activity against resistant strains of Staphylococcus aureus, suggesting potential as a new antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from
Compounds 9a–9e (e.g., 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-substituted-phenyl)-1,3-thiazol-5-yl]acetamides) share the acetamide-thiazole-triazole framework but differ in aryl substituents (e.g., 4-fluorophenyl, 4-bromophenyl). Key distinctions from the target compound include:
- Core Heterocycle: The target uses benzo[c][1,2,5]thiadiazole-2,2-dioxide, whereas 9a–9e employ benzoimidazole.
- Substituent Effects : The 5-methylisoxazole in the target contrasts with thiazole-triazole-aryl groups in 9a–9e , impacting solubility and binding affinity.
Table 1: Structural and Physicochemical Comparison
Piperidine-Linked Analogues from
Compounds 7a–7l (e.g., N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives) feature piperidine and thiadiazole moieties. Comparisons include:
- Pharmacophore Design : The target’s piperidine is directly linked to the benzo[c]thiadiazole core, whereas 7a–7l use a thioethyl-piperidine spacer. This difference may alter conformational flexibility and target engagement .
- Biological Activity : 7a–7l were evaluated for acetylcholinesterase (AChE) inhibition, suggesting the target’s piperidine-thiadiazole system could similarly target neurological enzymes .
Isoxazole-Containing Analogues from
Figure 52 in depicts N-(4-(5-oxo-2-phenyl-2',4'-dihydro-5H-spiro[imidazo[2,1-b]1,3,4-thiadiazol-6,5'-isoxazol]-31-yl)phenyl)acetamide , which shares an isoxazole-acetamide motif. The target’s 5-methylisoxazole may confer improved lipophilicity compared to bulkier spiro-isoxazole systems, influencing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
